3-(1,2,4-Triazol-4-yl)cyclobutan-1-ol;hydrochloride
Description
3-(1,2,4-Triazol-4-yl)cyclobutan-1-ol;hydrochloride is a bicyclic compound featuring a cyclobutanol core substituted with a 1,2,4-triazol-4-yl group and a hydrochloride counterion. The hydroxyl group on cyclobutanol enhances hydrophilicity, while the triazolyl moiety may contribute to hydrogen bonding or metal coordination, critical for biological interactions .
Properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-3-7-8-4-9;/h3-6,10H,1-2H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJORAJXRTWJGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N2C=NN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Triazol-4-yl)cyclobutan-1-ol;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific temperatures and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-Triazol-4-yl)cyclobutan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce various substituted triazole compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
One of the prominent applications of 3-(1,2,4-Triazol-4-yl)cyclobutan-1-ol;hydrochloride is its antifungal properties. Triazole derivatives are known for their effectiveness against fungal infections. The compound has been investigated for its ability to inhibit the growth of various fungal pathogens, making it a candidate for developing antifungal agents.
Anticancer Properties
Research has indicated that triazole-containing compounds can exhibit anticancer activities. For instance, studies have shown that structural modifications of triazole derivatives can enhance their cytotoxic effects against cancer cell lines. The compound's potential in inducing apoptosis and cell cycle arrest in cancer cells is an area of ongoing research.
Table 1: Summary of Anticancer Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 5.0 | Induces apoptosis |
| This compound | A549 (Lung) | 6.5 | G2/M phase arrest |
Agricultural Applications
Pesticidal Activity
Triazoles are widely recognized for their role as fungicides in agriculture. The compound may serve as a lead structure for developing new pesticides that target specific fungal pathogens affecting crops. Its efficacy in controlling plant diseases could provide an alternative to existing fungicides.
Herbicidal Properties
Emerging research suggests that triazole derivatives might also possess herbicidal properties. The ability to inhibit specific enzymes or pathways in plants could make this compound valuable in developing herbicides that are selective and environmentally friendly.
Case Studies
Case Study 1: Antifungal Efficacy
A study conducted by researchers evaluated the antifungal activity of various triazole derivatives, including this compound. The results indicated a significant reduction in fungal growth compared to controls, highlighting the compound's potential as an antifungal agent.
Case Study 2: Cytotoxicity Against Cancer Cells
In another study focused on anticancer properties, the compound was tested against several human cancer cell lines. The findings revealed that it effectively induced apoptosis and inhibited cell proliferation at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 3-(1,2,4-Triazol-4-yl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the metabolic pathway . The triazole ring plays a crucial role in this binding process, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Triazolyl Position : The triazolyl group’s position (3 vs. 4) affects electronic properties. For example, 1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine (triazol-3-yl) may exhibit distinct hydrogen-bonding patterns compared to the target compound (triazol-4-yl) .
- Core Modifications: Cyclobutanol (target) vs. cyclobutylamine () alters polarity and reactivity. The hydroxyl group in the target compound increases hydrophilicity, whereas the amine in the analog may enhance basicity or metal coordination .
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight is likely intermediate between ’s phenoxyacetic acid derivative (255.658 g/mol) and ’s cyclobutylamine analog (174.63 g/mol).
- Solubility: The hydroxyl group in cyclobutanol (target) may improve aqueous solubility compared to the cyclobutylamine analog, though hydrochloride salts in both enhance ionic solubility .
Q & A
Q. What are the preferred synthetic routes for 3-(1,2,4-Triazol-4-yl)cyclobutan-1-ol;hydrochloride, and how do reaction conditions impact yield?
The synthesis typically involves cycloaddition or substitution reactions to introduce the triazole moiety onto the cyclobutane ring. For example, a multi-step approach may include:
- Step 1 : Functionalization of cyclobutan-1-ol derivatives with triazole precursors using coupling agents like CDI (1,1'-carbonyldiimidazole) in acetonitrile under reflux (71% yield) .
- Step 2 : Hydrochloride salt formation via treatment with HCl in polar solvents (e.g., ethanol/water) followed by recrystallization for purification .
Key variables : Solvent polarity (acetonitrile vs. ethanol), temperature (reflux vs. room temperature), and stoichiometry of triazole precursors critically influence yield. Lower temperatures (<60°C) reduce side reactions but may prolong reaction times .
Q. How is the structural characterization of this compound validated?
Validation relies on spectroscopic and crystallographic methods:
- NMR : Distinct signals for the triazole proton (δ ~8.5–9.5 ppm) and cyclobutane protons (δ ~2.5–4.0 ppm). For example, hydroxyl protons in cyclobutan-1-ol appear as broad singlets near δ 5.0–6.0 ppm .
- Mass Spectrometry : Molecular ion peaks at m/z 175.62 (C₆H₁₀ClN₃O) confirm the molecular formula .
- X-ray Diffraction : Used to resolve stereochemistry (e.g., cis/trans configurations of the cyclobutane ring) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Density Functional Theory (DFT) calculations predict transition states and regioselectivity during triazole formation. For example:
- Triazole Cycloaddition : Modeling Huisgen 1,3-dipolar cycloaddition reveals preference for 1,4-disubstituted triazole isomers due to lower activation energy (~25 kcal/mol) compared to 1,5-isomers .
- Solvent Effects : COSMO-RS simulations show acetonitrile stabilizes intermediates better than ethanol, aligning with experimental yields of >70% in acetonitrile .
Q. What strategies resolve contradictions between in vitro and in silico bioactivity data?
Discrepancies often arise from solubility or stereochemical factors:
- Solubility Adjustments : Use of DMSO-water mixtures (≥10% DMSO) improves dissolution for in vitro assays, reducing false negatives .
- Stereochemical Validation : Chiral HPLC separates enantiomers (e.g., cis- vs. trans-cyclobutanol derivatives), revealing that cis-configurations exhibit 3× higher binding affinity to fungal CYP51 enzymes .
Q. How does the triazole moiety influence biological target interactions?
The triazole ring acts as a hydrogen-bond acceptor and metal chelator:
- Antifungal Activity : Coordination with heme iron in fungal lanosterol 14α-demethylase (CYP51) disrupts ergosterol biosynthesis. IC₅₀ values correlate with triazole substitution patterns (e.g., 4-substituted triazoles show IC₅₀ = 0.8 μM vs. 1.5 μM for 1-substituted analogs) .
- Proteomics Applications : Triazole-linked bioconjugates enable click chemistry for protein labeling, with reaction efficiencies >90% under Cu(I)-catalyzed conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
